1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan is a complex organic compound with the molecular formula C12H2Br2Cl6O. This compound is part of the dibenzofuran family, known for their aromatic structures and significant chemical stability. It is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan typically involves halogenation reactions. One common method includes the bromination and chlorination of dibenzofuran under controlled conditions. The reaction conditions often require the presence of catalysts and specific temperature settings to ensure the selective addition of bromine and chlorine atoms to the dibenzofuran core .
Analyse Chemischer Reaktionen
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan involves its interaction with molecular targets through halogen bonding and aromatic interactions. These interactions can affect the stability and reactivity of the compound, influencing its chemical behavior in various environments .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan can be compared with other halogenated dibenzofurans, such as:
1,2,3,4,7,8-Hexachlorodibenzofuran: Similar in structure but lacks bromine atoms.
1,2-Dibromo-3-chloropropane: Contains bromine and chlorine but has a different core structure.
1,2,3,4,7,8,9-Heptachlorodibenzo[b,d]furan: Contains more chlorine atoms and has different chemical properties.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12Br2Cl6O |
---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
1,2-dibromo-3,4,6,7,8,9-hexachlorodibenzofuran |
InChI |
InChI=1S/C12Br2Cl6O/c13-3-1-2-5(15)7(17)8(18)10(20)12(2)21-11(1)9(19)6(16)4(3)14 |
InChI-Schlüssel |
OBLLJPIBKWMTRF-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.